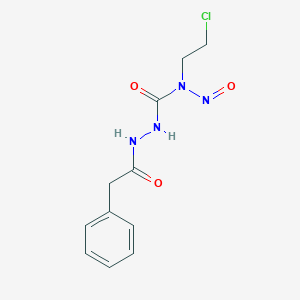

Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It is a synthetic derivative of nitrosourea, which is a class of alkylating agents that are known for their antitumor activity. BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. In

Mechanism of Action

The mechanism of action of BCNU involves the formation of covalent bonds between the drug and DNA and RNA molecules. BCNU alkylates the nitrogen atoms in the nucleotide bases, which causes cross-linking between adjacent DNA strands. This cross-linking prevents the DNA from unwinding and replicating, which ultimately leads to cell death.

Biochemical and Physiological Effects:

BCNU has a number of biochemical and physiological effects on the body. The drug is metabolized in the liver, where it is converted into an active alkylating agent. BCNU has a short half-life, which means that it is rapidly eliminated from the body. The drug has been shown to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. BCNU can also cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

BCNU has several advantages and limitations for lab experiments. The drug is a potent antineoplastic agent that has been extensively studied for its chemical properties and mechanism of action. BCNU has also been shown to have synergistic effects with other chemotherapy drugs, which makes it a useful tool for combination therapy studies. However, BCNU has a short half-life and is rapidly eliminated from the body, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of BCNU. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and enhance its antitumor activity. Another area of research is the identification of new targets for BCNU, which could lead to the development of more effective combination therapies. Additionally, the use of BCNU in combination with immunotherapy agents is an area of active research that could lead to new treatment options for cancer patients.

Conclusion:

BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. The drug has a number of biochemical and physiological effects on the body, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. BCNU has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug. Overall, BCNU is an important tool in the fight against cancer, and its continued study is essential for the development of new and effective treatments.

Synthesis Methods

BCNU is synthesized by the reaction of 1,3-bis(2-chloroethyl)-1-nitrosourea with hydrazine hydrate in the presence of acetic acid. The reaction produces BCNU as a white crystalline solid, which is then purified by recrystallization. The synthesis of BCNU is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

BCNU has been extensively studied for its antitumor activity, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. The drug works by alkylating DNA and RNA, which prevents the replication and transcription of cancer cells. BCNU has also been studied for its potential use in combination with other chemotherapy drugs to enhance their antitumor activity.

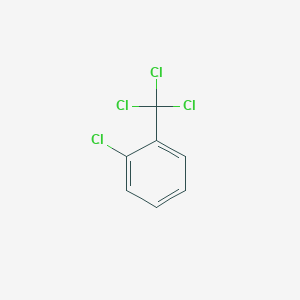

properties

CAS RN |

147217-62-7 |

|---|---|

Product Name |

Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide |

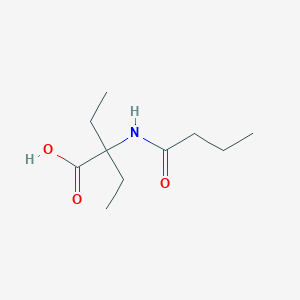

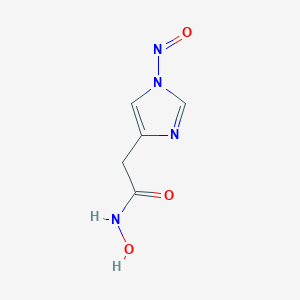

Molecular Formula |

C11H13ClN4O3 |

Molecular Weight |

284.7 g/mol |

IUPAC Name |

1-(2-chloroethyl)-1-nitroso-3-[(2-phenylacetyl)amino]urea |

InChI |

InChI=1S/C11H13ClN4O3/c12-6-7-16(15-19)11(18)14-13-10(17)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,14,18) |

InChI Key |

GAAZZTAXENXQFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |

Other CAS RN |

147217-62-7 |

synonyms |

1-(2-Chloroethyl)-1-nitroso-4-phenylacetylhydrazine carboxamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

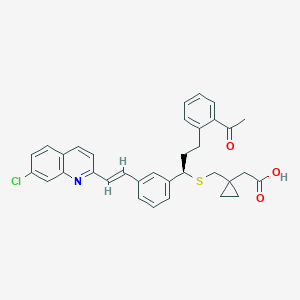

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)